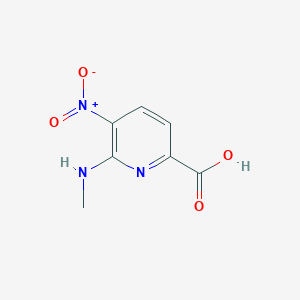

6-(Methylamino)-5-nitropyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

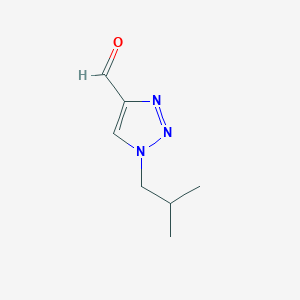

6-(Methylamino)-5-nitropyridine-2-carboxylic acid, also known as Methylamino-nitropyridine (MANP), is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a nitrogen-containing heterocyclic compound that belongs to the pyridine family. The compound has a molecular formula of C7H7N3O4 and a molecular weight of 205.15 g/mol.

科学的研究の応用

Anticoccidial Agents

Nitropyridinecarboxamides and their derivatives have been explored for their anticoccidial activity, highlighting the significance of nitropyridinecarboxamide compounds in treating parasitic infections in poultry. Among various synthesized nitropyridinecarboxamides, specific configurations have shown optimal activity against Eimeria tenella, a causative agent of coccidiosis in birds. These findings demonstrate the potential of 6-(methylamino)-5-nitropyridine-2-carboxylic acid derivatives in veterinary medicine and the development of new anticoccidial agents (Morisawa, Kataoka, Kitano, 1977), (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, Kusano, 1978).

Antimicrobial Activity

Research into the structural variations and antimicrobial efficacy of nitropyridine derivatives, including this compound and its analogs, has shown promise in the development of new antibacterial agents. By modifying the chemical structure, researchers aim to enhance the antimicrobial activity of these compounds, potentially offering new treatments for bacterial infections (Abdel-rahman, Bakhite, Al-Taifi, 2002).

Anticancer Research

Synthetic pathways and the evaluation of nitropyridine derivatives for potential anticancer applications have been a focus of scientific inquiry. The manipulation of the nitropyridine core structure, including this compound, has facilitated the discovery of novel compounds with antitumor activity. This research avenue holds the promise of developing new therapeutic options for cancer treatment, demonstrating the versatility and potential medicinal value of nitropyridine derivatives (Temple, Wheeler, Comber, Elliott, Montgomery, 1983).

Enzyme Inhibition

Studies on the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, by nitropyridine derivatives, including this compound, have provided insights into the development of novel antibacterial agents. These compounds, through their interaction with the enzyme, demonstrate potential as alternatives to traditional sulfonamide antibiotics, offering a pathway to combat antibiotic resistance (Lever, Bell, Hyman, Mcguire, Ferone, 1986).

Electrocatalysis and Carbon Dioxide Utilization

The electrocatalytic carboxylation of nitropyridine compounds, including this compound, with carbon dioxide in ionic liquids presents an innovative approach to synthesizing value-added chemicals. This research not only showcases the chemical versatility of nitropyridine derivatives but also contributes to the development of sustainable chemical processes by utilizing carbon dioxide, a greenhouse gas, as a raw material (Feng, Huang, Liu, Wang, 2010).

特性

IUPAC Name |

6-(methylamino)-5-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)3-2-4(9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBOXRZLVUTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

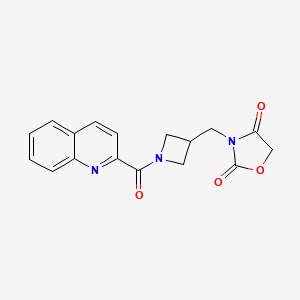

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2643330.png)

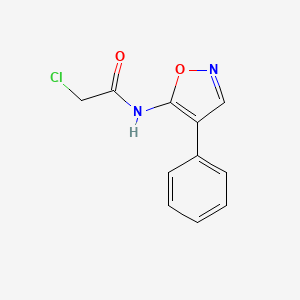

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2643331.png)

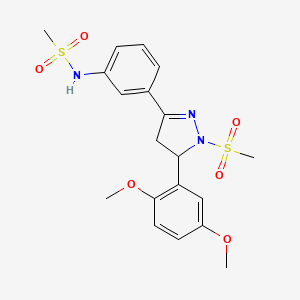

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2643335.png)

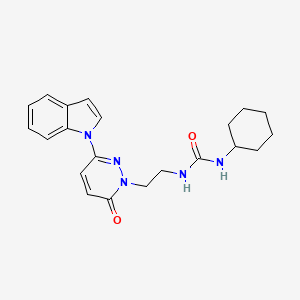

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2643337.png)

![8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643338.png)